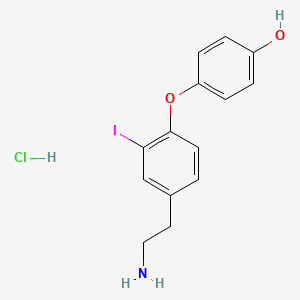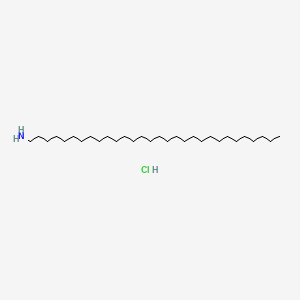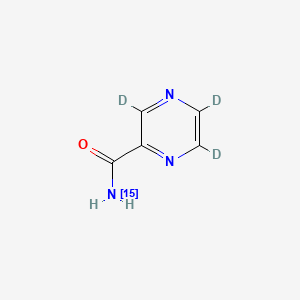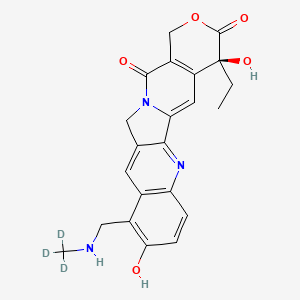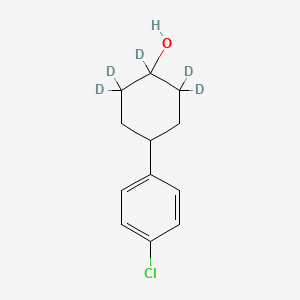
4-(4-Chlorophenyl)cyclohexanol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)cyclohexanol-d5 typically involves the chlorination of phenol to produce 4-chlorophenol, which is then subjected to further chemical reactions to introduce the cyclohexanol and deuterium components . Industrial production methods may involve the use of polar solvents to favor the formation of the desired chlorinated derivative .
Chemical Reactions Analysis
4-(4-Chlorophenyl)cyclohexanol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
4-(4-Chlorophenyl)cyclohexanol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)cyclohexanol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to study the compound’s behavior in biological systems with high precision. This can include tracking its metabolic fate and understanding its effects on various biochemical pathways.
Comparison with Similar Compounds
4-(4-Chlorophenyl)cyclohexanol-d5 can be compared with other similar compounds such as:
4-(4-Chlorophenyl)cyclohexanol: The non-deuterated version, which lacks the stable isotope labeling.
4-Chlorophenol: A precursor in the synthesis of this compound.
Cyclohexanol: A simpler alcohol that lacks the chlorophenyl group. The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2/i7D2,8D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOIMBDVTMGGHH-YKXHHFFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C2=CC=C(C=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675753 |
Source


|
| Record name | 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189961-66-7 |
Source


|
| Record name | 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



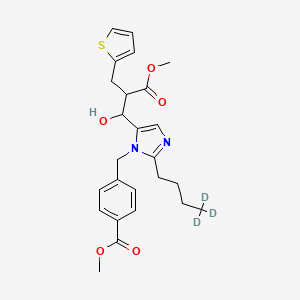
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)

